

An In-depth Technical Guide to Puchel: Lipophilicity and Cell Membrane Permeability

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Compound of Interest		
Compound Name:	Puchel	
Cat. No.:	B1216390	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and, ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of **Puchel**, a novel investigational compound, with a specific focus on its lipophilicity and cell membrane permeability characteristics. The interplay between these two properties is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a lipid-rich environment versus an aqueous one.[1][2] This property significantly influences a drug's ability to traverse biological membranes, which are primarily composed of a lipid bilayer.[3] Cell membrane permeability, in turn, dictates the rate and extent to which a drug can enter its target cells to exert its pharmacological effect.

This document will delve into the quantitative data characterizing **Puchel**'s lipophilicity and permeability, detail the experimental protocols used for these assessments, and explore the underlying mechanisms of its transport across cellular membranes.

Quantitative Data Summary



The following tables summarize the key quantitative parameters determined for **Puchel** in preclinical studies.

Table 1: Physicochemical Properties of Puchel

Parameter	Value	Method
Molecular Weight (g/mol)	450.5	Mass Spectrometry
рКа	8.2 (basic)	Potentiometric Titration
Calculated LogP (cLogP)	3.5	In silico prediction (various models)
Experimental LogD at pH 7.4	2.8	Shake-flask method (octanol/water)

Table 2: In Vitro Permeability of Puchel

Assay	Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s)	Efflux Ratio	Classification
Caco-2 (Apical to Basolateral)	8.5 ± 0.7	1.2	High Permeability
Caco-2 (Basolateral to Apical)	10.2 ± 0.9		
PAMPA (pH 7.4)	9.2 ± 0.5	N/A	High Permeability

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the accurate interpretation of the presented data. The following sections outline the protocols for the key experiments conducted.

Determination of Lipophilicity (LogD)



The experimental distribution coefficient (LogD) of **Puchel** at physiological pH (7.4) was determined using the traditional shake-flask method.

- Preparation of Solutions: A stock solution of **Puchel** was prepared in a suitable organic solvent. Pre-saturated octanol and aqueous buffer (phosphate-buffered saline, pH 7.4) were also prepared.
- Partitioning: Equal volumes of the octanol and aqueous phases were combined in a glass vial. A known amount of **Puchel** from the stock solution was added.
- Equilibration: The vial was agitated for a set period to allow for the partitioning of **Puchel** between the two phases until equilibrium was reached.
- Phase Separation: The mixture was centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of **Puchel** in both the aqueous and octanol phases was determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Calculation: The LogD value was calculated as the base-10 logarithm of the ratio of the concentration of **Puchel** in the octanol phase to its concentration in the aqueous phase.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5]

- Cell Culture: Human colon adenocarcinoma (Caco-2) cells were seeded on semipermeable
 filter supports in multi-well plates and cultured for 21 days to allow for differentiation into a
 polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4] The integrity
 of the cell monolayer was verified by measuring the transepithelial electrical resistance
 (TEER).[5]
- Transport Studies (Apical to Basolateral A to B):
 - The culture medium was replaced with a pre-warmed transport buffer.



- A solution of **Puchel** at a concentration of 10 μM was added to the apical (donor) compartment.[5]
- The basolateral (receiver) compartment was filled with fresh transport buffer.
- The plate was incubated at 37°C with gentle shaking.
- Samples were collected from the basolateral compartment at various time points and from the apical compartment at the end of the experiment.
- Transport Studies (Basolateral to Apical B to A):
 - The experimental setup was reversed, with the **Puchel** solution added to the basolateral compartment and samples collected from the apical compartment. This is done to assess the potential for active efflux.
- Sample Analysis: The concentration of **Puchel** in the collected samples was quantified by LC-MS/MS.
- Calculation of Apparent Permeability (Papp) and Efflux Ratio:
 - Papp was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
 - The efflux ratio was calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than
 2 is indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[6][7]

- Membrane Preparation: A filter donor plate was coated with a solution of a lipid mixture (e.g., 1% lecithin in dodecane) to form an artificial membrane.
- Assay Procedure:

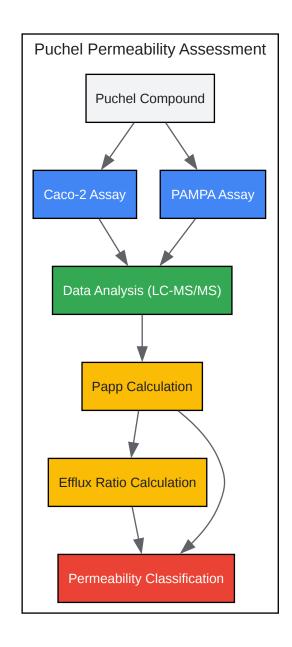


- The acceptor wells of a 96-well plate were filled with a buffer solution.
- A solution of **Puchel** was added to the donor wells.
- The donor plate was placed on top of the acceptor plate, creating a "sandwich".
- The assembly was incubated for a period of 10-20 hours.
- Analysis: The concentration of **Puchel** in both the donor and acceptor wells was determined by UV-Vis spectroscopy or LC-MS/MS.
- Permeability Calculation: The effective permeability (Pe) was calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Visualization of Permeability and Transport Experimental Workflow for Permeability Assessment

The following diagram illustrates the workflow for determining the permeability of **Puchel** using both Caco-2 and PAMPA assays.





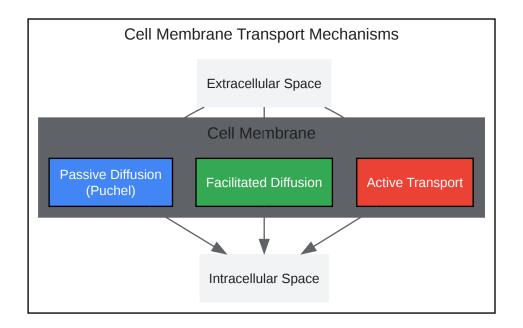
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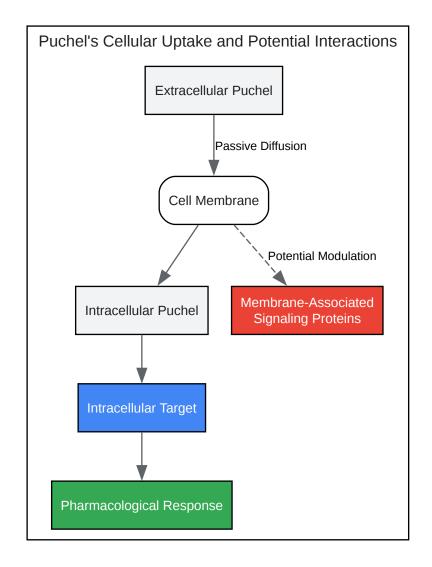
Caption: Workflow for **Puchel** permeability assessment.

Mechanisms of Cell Membrane Transport

The transport of molecules across a cell membrane can occur through several mechanisms. Based on its physicochemical properties and permeability data, **Puchel** is likely transported via passive diffusion.









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